



Application Notes: ML358 as a Tool to Investigate SKN-1 Function

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ML358	
Cat. No.:	B1676653	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

SKN-1, the Caenorhabditis elegans ortholog of the mammalian Nrf2 (Nuclear factor erythroid 2-related factor 2) transcription factor, is a master regulator of organismal stress resistance, detoxification, and longevity. It orchestrates the transcriptional response to oxidative and xenobiotic stress by binding to regulatory elements in the promoters of a wide array of cytoprotective genes, such as those involved in glutathione synthesis (e.g., gcs-1). Given its central role in cellular defense and aging, SKN-1 is a key target for investigating stress biology and developing novel therapeutics.

ML358 is a potent, selective, and first-in-class small molecule inhibitor of the SKN-1 pathway. [1][2] It was identified through high-throughput screening and subsequent chemical optimization. ML358 acts by blocking the transcriptional activation of SKN-1 target genes, thereby sensitizing C. elegans to oxidative stressors and certain anthelmintics.[2] Its selectivity for the nematode SKN-1 pathway over the homologous mammalian Nrf2 pathway, combined with its low toxicity in worms and human cell lines, makes ML358 an invaluable chemical probe for dissecting the function and regulation of SKN-1 in a live organism.[2]

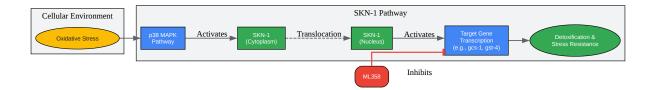
These application notes provide an overview of **ML358**, its mechanism of action, and detailed protocols for its use in studying SKN-1 function in C. elegans.

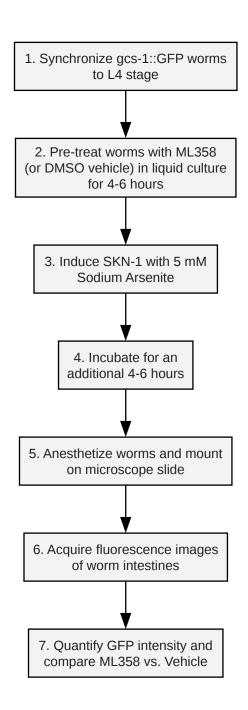


Mechanism of Action

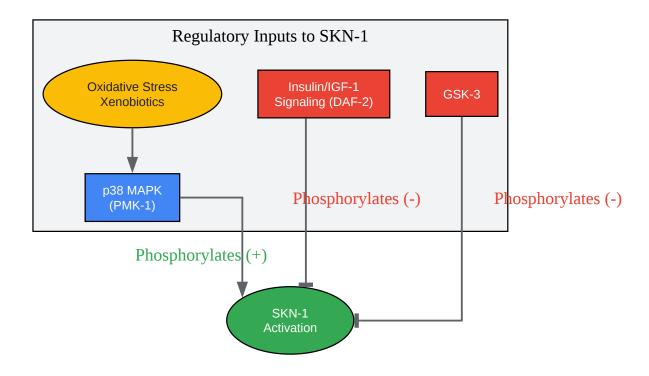
The precise molecular target of **ML358** within the SKN-1 pathway is not fully elucidated, but its functional effect is the inhibition of SKN-1-dependent gene expression. Under conditions of oxidative stress (e.g., exposure to sodium arsenite), SKN-1 is activated via the p38 MAPK signaling cascade, leading to its accumulation in intestinal cell nuclei and the subsequent transcription of detoxification genes.[3][4] **ML358** treatment prevents this transcriptional output, suggesting it acts either downstream of stress signaling and nuclear translocation or by interfering with SKN-1's ability to activate transcription. By inhibiting this protective pathway, **ML358** increases the organism's vulnerability to chemical insults that would otherwise be mitigated by the SKN-1 response.











Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of ML358, a Selective Small Molecule Inhibitor of the SKN-1 Pathway Involved in Drug Detoxification and Resistance in Nematodes PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Skp1 Homologs SKR-1/2 Are Required for the Caenorhabditis elegans SKN-1 Antioxidant/Detoxification Response Independently of p38 MAPK | PLOS Genetics [journals.plos.org]
- 4. SKN-1-independent transcriptional activation of glutathione S-transferase 4 (GST-4) by EGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: ML358 as a Tool to Investigate SKN-1 Function]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1676653#ml358-as-a-tool-to-investigate-skn-1-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com